molecular formula C16H27NO2S B12597421 1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione CAS No. 915798-83-3

1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione

Cat. No.: B12597421
CAS No.: 915798-83-3
M. Wt: 297.5 g/mol
InChI Key: QBKADKBKECZICM-UHFFFAOYSA-N
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Description

1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a 12-carbon alkyl chain terminating in a sulfhydryl (-SH) group. This structural motif combines the reactivity of the maleimide core with the unique properties of the sulfanyldodecyl substituent. Maleimides are widely utilized in bioconjugation due to their selective reactivity with thiol groups, enabling applications in drug delivery, protein labeling, and polymer chemistry . The extended hydrophobic dodecyl chain enhances membrane permeability, while the terminal thiol facilitates reversible disulfide bond formation, making the compound suitable for controlled-release systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915798-83-3

Molecular Formula

C16H27NO2S

Molecular Weight

297.5 g/mol

IUPAC Name

1-(12-sulfanyldodecyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H27NO2S/c18-15-11-12-16(19)17(15)13-9-7-5-3-1-2-4-6-8-10-14-20/h11-12,20H,1-10,13-14H2

InChI Key

QBKADKBKECZICM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCCCCCCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione typically involves the reaction of 12-bromododecane with pyrrole-2,5-dione under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione exhibits several pharmacological properties, which are summarized below:

  • Antimicrobial Activity : Pyrrole derivatives are known for their antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties worth investigating further .
  • Antioxidant Properties : The compound's structure may confer antioxidant capabilities, potentially allowing it to scavenge free radicals and protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage.

Case Studies

Several studies have investigated the applications of pyrrole derivatives similar to this compound:

  • Study on Antimicrobial Activity : Research demonstrated that pyrrole derivatives could effectively inhibit bacterial growth in vitro. The study highlighted the potential of these compounds as novel antibiotics against resistant strains.
  • Anti-inflammatory Mechanism Investigation : A study evaluated the anti-inflammatory effects of pyrrole derivatives on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in pro-inflammatory cytokine production upon treatment with specific derivatives .

Mechanism of Action

The mechanism of action of 1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, making it useful in metal chelation processes. Additionally, the pyrrole ring can participate in π-π interactions with aromatic systems, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of pyrrole-2,5-dione derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrrole-2,5-dione Derivatives
Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological Activity Applications
1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione 12-mercaptododecyl ~352.5 (calculated) Thiol reactivity, hydrophobic Disulfide-mediated conjugation, membrane penetration Drug delivery, protein labeling
1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) 4-chlorobenzyl, trifluoromethylphenylamino ~437.8 (reported) Lipophilic, electron-withdrawing groups Kinase inhibition, antineoplastic Cancer therapy
U-73122 Hexyl-steroidal amine ~651.8 (calculated) Phospholipase C (PLC) inhibition Inhibition of platelet aggregation, neutrophil activation Signal transduction research
1-(3,6,9,12-tetraoxapentadec-14-ynyl)-1H-pyrrole-2,5-dione PEG-alkyne chain ~450.5 (calculated) Hydrophilic, alkyne for click chemistry Enhanced solubility, biocompatibility Bioconjugation, drug delivery
3-isobutyl-1-methoxy-4-(4-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione Isobutyl, prenyloxy-phenyl ~386.4 (reported) Bulky hydrophobic groups Antitumor, cytotoxic Anticancer agents
1,1′-(1,7-Heptanediyl)bis[1H-pyrrole-2,5-dione] Heptane-linked bis-maleimide ~306.3 (reported) Crosslinking capability Polymer stabilization, protein crosslinking Materials science

Limitations and Challenges

  • The sulfanyldodecyl derivative’s thiol group poses stability issues due to oxidation, necessitating formulation under inert conditions.
  • Compared to PEGylated analogs, its long alkyl chain may increase toxicity risks in vivo .

Biological Activity

1-(12-Sulfanyldodecyl)-1H-pyrrole-2,5-dione is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article explores its synthesis, structural characteristics, and biological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves reactions between specific precursors such as amidrazones and maleic anhydride derivatives. The resulting compounds are characterized using techniques like NMR spectroscopy and X-ray diffraction, which help elucidate their structural properties.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

Table 1: Anti-inflammatory Activity of Pyrrole-2,5-Dione Derivatives

CompoundConcentration (µg/mL)Inhibition (%)
2a1018
2b5039
2d10077
Ibuprofen10039

The strongest inhibition was observed with compound 2d , which showed up to 77% inhibition at a concentration of 100 µg/mL .

Antibacterial Activity

This compound derivatives have also been evaluated for their antibacterial properties. They have shown effectiveness against various bacterial strains, indicating potential applications in treating infections. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic processes.

Anticancer Activity

The anticancer potential of pyrrole-2,5-dione derivatives has been investigated through their ability to inhibit the growth of cancer cell lines. For example:

  • 4-amino-3-chloro-1H-pyrrole-2,5-dione was shown to inhibit colon cancer cell lines with a GI50 ranging from 1.0 to 1.6 × 10^{-8} M .

Table 2: Anticancer Activity of Pyrrole-2,5-Dione Derivatives

CompoundCancer Cell LineGI50 (M)
4-amino-3-chloroHCT-1161.0×1081.0\times 10^{-8}
SW-6201.6×1081.6\times 10^{-8}
Colo-2051.3×1081.3\times 10^{-8}

These findings suggest that modifications to the pyrrole structure can significantly enhance biological activity against cancer cells.

Case Studies

Several studies have highlighted the biological efficacy of pyrrole derivatives:

  • In Vitro Studies on Cytotoxicity : A study assessed the cytotoxic effects of various pyrrole derivatives on PBMCs and found that most compounds did not induce apoptosis at lower concentrations but showed some toxicity at higher doses .
  • Molecular Docking Studies : Molecular docking studies indicated that certain derivatives could effectively bind to ATP-binding sites on receptors like EGFR and VEGFR2, suggesting a mechanism for their anticancer activity .
  • In Vivo Efficacy : Animal models have demonstrated that specific pyrrole derivatives can reduce tumor growth in chemically induced colon cancer models, supporting their potential as therapeutic agents .

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